3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid
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Overview
Description
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids It is characterized by a pyridine ring substituted with a carboxylic acid group at the 2-position and a 4-(propan-2-yl)phenyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Substitution at the 3-Position:
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of a methyl group or the hydrolysis of an ester group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can serve as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carboxylic acid: Lacks the 4-(propan-2-yl)phenyl group, resulting in different chemical and biological properties.
3-Phenylpyridine-2-carboxylic acid: Similar structure but without the propan-2-yl substitution, affecting its reactivity and applications.
4-(Propan-2-yl)phenyl derivatives: Compounds with similar substituents but different core structures, leading to varied properties and uses.
Uniqueness
3-[4-(Propan-2-yl)phenyl]pyridine-2-carboxylic acid is unique due to the combination of the pyridine ring, carboxylic acid group, and 4-(propan-2-yl)phenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications.
Properties
Molecular Formula |
C15H15NO2 |
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Molecular Weight |
241.28 g/mol |
IUPAC Name |
3-(4-propan-2-ylphenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-10(2)11-5-7-12(8-6-11)13-4-3-9-16-14(13)15(17)18/h3-10H,1-2H3,(H,17,18) |
InChI Key |
UGPKPSNVEOFFGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Origin of Product |
United States |
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